2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
CAS No.: 953948-82-8
Cat. No.: VC11896921
Molecular Formula: C20H21FN2O4
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953948-82-8 |
|---|---|
| Molecular Formula | C20H21FN2O4 |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C20H21FN2O4/c21-16-6-8-17(9-7-16)27-14-19(24)22-12-20(25)23-10-11-26-18(13-23)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,24) |
| Standard InChI Key | ZEBWTBIDKVQLOX-UHFFFAOYSA-N |
| SMILES | C1COC(CN1C(=O)CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3 |
| Canonical SMILES | C1COC(CN1C(=O)CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide, reflects its three primary components:
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4-Fluorophenoxy group: Enhances lipophilicity and metabolic stability through fluorine’s electronegativity.
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Morpholine ring: A six-membered heterocycle with oxygen and nitrogen atoms, contributing to solubility and hydrogen-bonding capacity.
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Acetamide linker: Facilitates interactions with proteolytic enzymes and transmembrane receptors.
The molecular formula C₂₀H₂₁FN₂O₄ (MW: 372.4 g/mol) was confirmed via high-resolution mass spectrometry.
Spectral Properties
Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): Signals at δ 7.35–7.01 ppm correspond to aromatic protons, while δ 4.87–3.90 ppm regions confirm morpholine and ethylacetamide moieties.
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¹³C NMR: Peaks at 208.08 ppm (carbonyl) and 165.82 ppm (amide) validate the acetamide structure.
Infrared (IR) Spectroscopy:
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Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F vibration).
Table 1: Key Physicochemical Properties
Synthetic Methodology
Multi-Step Synthesis
The compound is synthesized through a three-step protocol:
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Nucleophilic Substitution: 4-Fluorophenol reacts with chloroacetyl chloride to form 2-chloro-N-(4-fluorophenoxy)acetamide.
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Morpholine Coupling: The intermediate undergoes Ullmann-type coupling with 2-phenylmorpholine under CuI/L-proline catalysis.
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Purification: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) confirms reaction completion, followed by recrystallization in isopropyl alcohol (85% yield) .
Reaction Optimization
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Temperature Control: Maintaining −78°C during lithiation prevents side reactions .
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Catalyst Screening: Diisopropylamine and n-butyl lithium enhance enolate formation efficiency .
Pharmacological Profile
Mechanism of Action
Preliminary studies indicate inhibition of protein kinase C (PKC) and phosphodiesterase-4 (PDE4), disrupting intracellular signaling cascades. The fluorophenoxy group binds to hydrophobic enzyme pockets, while the morpholine nitrogen coordinates with catalytic residues.
Bioavailability and Metabolism
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GI Absorption: High permeability (Log Kp = −4.81 cm/s) suggests oral bioavailability .
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CYP Inhibition: Moderate inhibition of CYP2C19 and CYP3A4 (IC₅₀ = 12.3 µM) .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89.2% (Predicted) |
| Half-Life | 6.8 Hours (Rat Model) |
| Volume of Distribution | 1.2 L/kg |
Therapeutic Applications
Oncology
In glioblastoma cell lines (U87-MG), the compound reduced tumor proliferation by 62% at 10 µM via downregulation of mTOR pathway effectors.
Neurodegenerative Disorders
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Alzheimer’s Model: Aβ42 aggregation decreased by 41% in vitro, likely through chelation of redox-active metals.
Comparative Analysis with Structural Analogs
Fluorine Substitution Impact
Replacing the 4-fluorophenoxy group with chlorophenoxy decreased PDE4 inhibition by 3.2-fold, underscoring fluorine’s role in electrostatic interactions.
Morpholine Modifications
N-Methylation of the morpholine ring improved solubility (Log S = −4.92) but reduced blood-brain barrier penetration .
Future Directions
Structural Optimization
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Introducing sulfonamide groups at the acetamide nitrogen may enhance PKC selectivity.
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Prodrug Design: Esterification of the carbonyl group could improve oral absorption.
Preclinical Studies
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